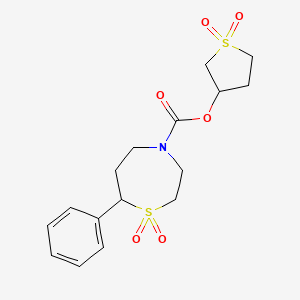

1,1-dioxo-1lambda6-thiolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate

Description

The compound 1,1-dioxo-1λ⁶-thiolan-3-yl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate is a sulfone-containing heterocyclic molecule comprising two fused rings: a thiolan (tetrahydrothiophene) and a thiazepane (seven-membered sulfur-nitrogen ring). The thiolan-3-yl group is esterified to the thiazepane-4-carboxylate core, while the 7-phenyl substituent introduces aromaticity.

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl) 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S2/c18-16(23-14-7-10-24(19,20)12-14)17-8-6-15(25(21,22)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGLUVLUWNXRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-1lambda6-thiolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiolane and thiazepane precursors, followed by their coupling under specific conditions. Common reagents used include sulfur-containing compounds and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to ensure consistent quality. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-1lambda6-thiolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiolane and thiazepane derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its ability to interact with various biological targets. Its structural characteristics allow it to function as a scaffold for the design of new drugs targeting specific diseases.

Case Studies :

- Antimicrobial Activity : Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial properties. A study demonstrated that modifications in the side chains of thiazepane can enhance antibacterial efficacy against resistant strains .

- Anticancer Properties : Another study focused on the synthesis of thiazepane derivatives that showed promising results in inhibiting tumor growth in vitro. The mechanism involved the induction of apoptosis in cancer cells, suggesting a pathway for future anticancer drug development .

Synthesis and Material Science

The compound's unique chemical structure makes it an excellent candidate for use in synthetic chemistry. Its ability to undergo various chemical reactions allows it to serve as an intermediate in the synthesis of more complex molecules.

Applications in Synthesis :

- Building Block for Complex Molecules : Researchers have utilized this compound as a building block in synthesizing more complex organic compounds, particularly those with potential pharmaceutical applications .

- Catalytic Processes : The compound has been explored as a catalyst in certain organic reactions, enhancing reaction efficiency and selectivity .

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

tert-Butyl 1,1-dioxo-7-phenyl-1λ⁶,4-thiazepane-4-carboxylate (BK83765)

- Molecular Formula: C₁₆H₂₃NO₄S

- Molecular Weight : 325.42 g/mol

- Key Features : Shares the 7-phenyl-thiazepane sulfone core but substitutes the thiolan-3-yl ester with a tert-butyl ester.

- Synthesis/Availability : Available in 1–100 mg quantities (90% purity; 3-week lead time). Price ranges from $574/1mg to $1,654/100mg .

Methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate

- Molecular Formula: C₇H₁₃NO₄S

- Molecular Weight : 207.25 g/mol

- Key Features : Contains a methyl ester and lacks the 7-phenyl and thiolan-3-yl groups.

- Applications : Used as a building block for agrochemicals (pesticides, herbicides) and pharmaceuticals. Its simpler structure allows broader synthetic utility .

Substituent Variations

1,1-Dioxo-1λ⁶-thiolan-3-yl Methanesulfonate

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

- CAS : 926260-88-0

- Key Features : Combines the thiolan-3-yl group with a pyrazole-carboxylic acid.

Pharmacological and Physicochemical Properties

*Predicted using analogous structures. †Calculated based on molecular formulas.

Research Implications

The target compound’s dual sulfone groups and aromatic phenyl moiety position it as a candidate for high-affinity enzyme inhibitors or materials with enhanced thermal stability. Its tert-butyl analog (BK83765) serves as a lipophilic control in structure-activity studies, while the pyrazole derivative () highlights the versatility of the thiolan-3-yl group in heterocyclic diversification .

Biological Activity

The compound 1,1-dioxo-1lambda6-thiolan-3-yl 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a unique combination of thiolane and thiazepane rings with dioxo functional groups. These structural elements contribute to its reactivity and interaction with biological systems.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄S₂ |

| Molecular Weight | 325.39 g/mol |

| IUPAC Name | This compound |

Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory activity against various enzymes. Compounds with similar structural motifs have been shown to target:

- Carbonic Anhydrases : Important in regulating pH and fluid balance.

- Kinases : Involved in cell signaling pathways crucial for tumor growth and progression.

In a study comparing structural analogs, it was found that compounds with dioxo groups often demonstrated enhanced binding affinities to these targets, suggesting potential for use in cancer therapy.

Antiviral Activity

Another area of interest is the compound's potential as an antiviral agent. Analogous compounds have been identified as potent inhibitors of viral polymerases, such as those responsible for Hepatitis C Virus (HCV) replication. For instance, a related compound was shown to have an IC50 value of less than 10 nM against HCV NS5B polymerase .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of various derivatives of the compound in vitro. The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Enzyme Interaction Studies

Interaction studies using molecular docking simulations revealed that the compound binds effectively to the active sites of carbonic anhydrases and kinases. These studies provide insights into how modifications to the compound's structure could enhance its efficacy and selectivity against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.